Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl-
Brand Name: Vulcanchem
CAS No.: 101418-10-4
VCID: VC18421691
InChI: InChI=1S/C16H22N2/c1-17(2)11-12-8-9-16-14(10-12)13-6-4-5-7-15(13)18(16)3/h8-10H,4-7,11H2,1-3H3
SMILES:
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol

Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl-

CAS No.: 101418-10-4

Cat. No.: VC18421691

Molecular Formula: C16H22N2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- - 101418-10-4

Specification

CAS No. 101418-10-4
Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
IUPAC Name N,N-dimethyl-1-(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)methanamine
Standard InChI InChI=1S/C16H22N2/c1-17(2)11-12-8-9-16-14(10-12)13-6-4-5-7-15(13)18(16)3/h8-10H,4-7,11H2,1-3H3
Standard InChI Key LHWPCWSXUXFHEA-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CCCC2)C3=C1C=CC(=C3)CN(C)C

Introduction

Chemical Structure and Nomenclature

1,2,3,4-Tetrahydro-6-(dimethylaminomethyl)-9-methylcarbazole belongs to the tetrahydrocarbazole family, characterized by a partially hydrogenated carbazole core. The molecule features a dimethylaminomethyl group at position 6 and a methyl group at position 9 (Figure 1). This substitution pattern distinguishes it from related compounds, such as ondansetron intermediates, which typically bear a methylene or ketone group at position 3 .

The IUPAC name reflects the hydrogenation of the carbazole’s first four positions, rendering a bicyclic structure with reduced aromaticity. X-ray crystallography of analogous compounds confirms that the dimethylaminomethyl group adopts a conformation perpendicular to the carbazole plane, minimizing steric hindrance . Such structural insights are critical for understanding its reactivity and interactions in biological systems.

Synthesis and Reaction Optimization

Mannich-Related Reactions

The patent US7696356B2 outlines a scalable synthesis route for tetrahydrocarbazole derivatives via Mannich-type reactions . While focused on 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, the methodology is adaptable to the target compound. Key steps include:

  • Acid-Catalyzed Cyclization: Aprotic solvents (e.g., DMF, DMSO) and mineral acids (e.g., HCl) facilitate the Mannich reaction between 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and dimethylamine derivatives. The acid is used in substoichiometric amounts (0.1–0.5 moles per mole of substrate) to avoid side reactions .

  • Reaction Monitoring: Thin-layer chromatography (TLC) ensures reaction completion within 3–5 hours at reflux temperatures, achieving yields >70% .

  • Precipitation and Isolation: Adding ice water precipitates the product, which is filtered and purified via recrystallization .

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis. Kumar and Mahadevan (2013) demonstrated that ionic liquids like [bmim(BF4)] in methanol enable tetrahydrocarbazole formation at 80–90% yield within 5–7 hours . This method avoids hazardous solvents and aligns with green chemistry principles. Comparative studies show methanol outperforms toluene (35–40% yield) and THF (55–58%) due to superior polarity and solvation .

Structural Modifications

The VulcanChem entry VC21175140 highlights a closely related compound: 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride. Its synthesis involves iodination and alkylation steps, with NaHCO3 washes to remove excess reagents . This underscores the versatility of tetrahydrocarbazoles in accommodating diverse functional groups.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. In aprotic solvents like DMSO, the free base exhibits moderate solubility (20–50 mg/mL), critical for reaction homogeneity .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 110–120°C, consistent with hydrogenated carbazoles . The methyl and dimethylaminomethyl groups introduce steric effects, slightly lowering melting points compared to fully aromatic analogs .

Spectroscopic Characterization

  • 1H NMR: Methyl groups resonate at δ 2.1–2.3 ppm, while aromatic protons appear as multiplet signals at δ 6.8–7.3 ppm .

  • 13C NMR: The carbazole core carbons are observed at δ 115–140 ppm, with quaternary carbons near δ 150 ppm .

  • MS: Molecular ion peaks align with the formula C16H21ClN2O (m/z 292.8).

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to ondansetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea . Its dimethylaminomethyl group is crucial for receptor binding, as demonstrated by structure-activity relationship (SAR) studies .

Materials Chemistry

Carbazole derivatives are explored in organic light-emitting diodes (OLEDs) and photovoltaic cells. The dimethylaminomethyl group enhances electron-donating capacity, improving charge transport properties .

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